(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
BenchChem offers high-quality (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S2/c1-21(2)31(27,28)15-7-4-13(5-8-15)18(24)20-19-22(10-11-29-3)16-9-6-14(23(25)26)12-17(16)30-19/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDYVTQNPATOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by recent research findings and case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors, including benzothiazole derivatives and sulfamoyl chlorides. The synthesis typically involves:
- Formation of the Benzothiazole Core : The initial step involves synthesizing the benzothiazole moiety, which serves as the backbone for further modifications.
- Sulfamoylation : This step introduces the sulfamoyl group, enhancing the compound's biological activity.
- Final Coupling Reaction : The final step typically involves coupling with a suitable amine to form the complete structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide. For instance, benzothiazole derivatives have shown significant antibacterial activity against various strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL in some cases .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.5 |
| Compound B | S. aureus | 0.8 |
| Compound C | M. tuberculosis | 1.0 |
Anticancer Activity
The compound's structural analogs have demonstrated promising anticancer properties. Studies indicate that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including A431 and A549 . The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study: Anticancer Effects
In a study involving a benzothiazole derivative similar to our compound, treatment resulted in:
- Cell Growth Inhibition : Significant reduction in cell viability at concentrations above 1 µM.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.
The biological activity of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydropteroate synthase (DHPS), a key enzyme involved in bacterial folate synthesis .
- Cell Cycle Arrest : The compound may induce cell cycle arrest through modulation of cyclin-dependent kinases (CDKs), leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to maximize yield and purity?
- Methodology : Synthesis involves multi-step pathways, including condensation of the benzothiazole precursor with dimethylsulfamoyl benzamide under controlled conditions. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Use column chromatography or recrystallization to isolate the (Z)-isomer selectively .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., methoxyethyl protons at δ 3.3–3.5 ppm; nitro group deshielding effects) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 431.53) .
- X-ray Crystallography : Resolves stereochemistry and validates the (Z)-configuration of the benzothiazol-2(3H)-ylidene moiety .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antiproliferative vs. antimicrobial effects) be resolved?
- Approach :
Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer) and bacterial strains (e.g., S. aureus ATCC 25923) .
Dose-response validation : Compare IC/MIC values across studies; discrepancies may arise from impurity batches or solvent effects (e.g., DMSO interference) .
Mechanistic cross-validation : Pair in vitro assays with target-specific studies (e.g., topoisomerase inhibition for anticancer activity) .
Q. What strategies are effective for elucidating the mechanism of action given the compound’s structural complexity?
- Computational modeling : Molecular docking predicts interactions with biological targets (e.g., benzothiazole binding to kinase ATP pockets) .
- In vitro profiling :
- Enzyme inhibition assays : Test against COX-2, HDACs, or bacterial dihydrofolate reductase .
- Cellular imaging : Track subcellular localization using fluorescent derivatives .
Q. How can structure-activity relationship (SAR) studies identify key functional groups for biological activity?
- Systematic modifications :
- Nitro group replacement : Compare activity of 6-nitro vs. 6-methoxy derivatives to assess electron-withdrawing effects .
- Sulfamoyl group variation : Replace dimethylsulfamoyl with diethyl or morpholino groups to evaluate steric/electronic impacts .
- Activity cliffs : Prioritize derivatives with >10-fold potency changes; e.g., allyl vs. ethyl substituents at the 3-position .
Q. What stability challenges arise during storage or in biological matrices, and how are they addressed?
- Degradation pathways : Nitro group reduction under acidic/light-exposed conditions; monitor via LC-MS .
- Stabilization methods :
- Storage : Lyophilized form at -80°C in amber vials .
- Buffering : Use pH 7.4 PBS for in vitro assays to minimize hydrolysis .
Experimental Design & Data Analysis
Q. How to design derivatives for improved pharmacokinetic properties (e.g., solubility, bioavailability)?
- Scaffold modifications :
- PEGylation : Introduce polyethylene glycol chains to the methoxyethyl group to enhance aqueous solubility .
- Prodrug strategies : Mask the sulfamoyl group as a tert-butyl carbamate for passive diffusion .
Q. What safety protocols are critical when handling the nitro group in this compound?
- Hazard mitigation :
- Explosivity risk : Avoid grinding dry powder; use wet milling .
- Toxicity : Use fume hoods and PPE (gloves, goggles) during synthesis .
- Waste disposal : Neutralize nitro-containing waste with sodium sulfide before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
